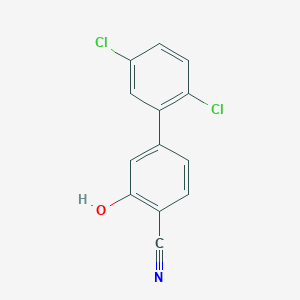
2-Cyano-4-(3,4-dichlorophenyl)phenol, 95%
説明
2-Cyano-4-(3,4-dichlorophenyl)phenol, commonly referred to as 2-CPDP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless solid with a melting point of 95°C and a boiling point of 363°C. 2-CPDP has been used in many different areas of research, including drug development, biochemistry, and pharmacology.
科学的研究の応用
2-CPDP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of polymers and as a fluorescent probe for imaging proteins. In addition, 2-CPDP has been used in the synthesis of drugs and in the study of enzyme inhibition.
作用機序
2-CPDP is a small molecule that can interact with proteins and other molecules in the cell. It acts as an inhibitor of enzymes, and it can also interact with DNA and RNA. It can also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In addition, 2-CPDP can interact with cell membrane components, such as fatty acids and phospholipids, and it can also act as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
2-CPDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes and topoisomerases. In addition, 2-CPDP has been shown to inhibit the growth of certain bacteria and to reduce inflammation. It has also been shown to have antioxidant and anti-cancer effects, and it has been shown to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
2-CPDP has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it is non-toxic, and it has a wide range of applications in research. However, 2-CPDP has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it has a low molecular weight, which can make it difficult to detect in certain experiments.
将来の方向性
2-CPDP has a wide range of potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory effects, and it could potentially be used in the development of new drugs. In addition, 2-CPDP could be used to study the mechanisms of enzyme inhibition, and it could be used to develop new methods for imaging proteins. Finally, 2-CPDP could be used to study the effects of oxidative stress and to develop new antioxidants.
合成法
2-CPDP can be synthesized using a two-step reaction. The first step involves the reaction of 4-chlorophenol and 3-chlorobenzaldehyde in the presence of sodium hydroxide. This reaction produces 3,4-dichlorophenol, which is then reacted with sodium cyanide to form 2-CPDP. The reaction can be catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the reaction can be carried out in aqueous or organic solvent.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAZDLDPDJRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684908 | |
| Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261918-17-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′,4′-dichloro-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















